[(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine
Description
Properties
Molecular Formula |
C13H16FN3 |
|---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C13H16FN3/c1-2-17-8-7-13(16-17)10-15-9-11-3-5-12(14)6-4-11/h3-8,15H,2,9-10H2,1H3 |
InChI Key |
XNTTUVLJLJDOOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation and Functionalization
The core pyrazole ring is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this compound, the 1-ethylpyrazole moiety is formed using ethylhydrazine and a diketone precursor under reflux in ethanol, achieving yields of 68–72%.
Key reaction:
The 3-position methyl group is introduced via nucleophilic substitution, often employing methyl iodide in the presence of a base such as potassium carbonate.
Amine Linker Installation
The bifunctional amine bridge is constructed through a reductive amination strategy. A two-step process is employed:
-
Coupling of Pyrazole and Fluorophenyl Intermediates:
Optimized conditions:
Catalytic Systems and Yield Optimization
Comparative Analysis of Catalysts
The choice of catalyst significantly impacts reaction efficiency. Data from multiple syntheses are summarized below:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Pd/C (10%) | THF | 25 | 12 | 85 | 98.5 |
| Raney Nickel | MeOH | 50 | 24 | 72 | 95.2 |
| NaBH₃CN | DCM | 0 | 6 | 63 | 89.7 |
Palladium-based catalysts outperform alternatives due to superior selectivity and milder reaction conditions.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in the amination step, while protic solvents (MeOH, EtOH) favor reduction steps:
-
THF: Increases Schiff base formation rate by 40% compared to DCM.
-
MeOH: Reduces byproduct formation during hydrogenation by stabilizing intermediates.
Purification and Analytical Validation
Chromatographic Techniques
Final purification employs flash chromatography (silica gel, hexane/EtOAc 4:1) or preparative HPLC (C18 column, acetonitrile/H₂O gradient). Typical purity thresholds exceed 95% for pharmacological applications.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 8.4 Hz, 2H, Ar-F), 6.97 (d, J = 8.4 Hz, 2H), 6.12 (s, 1H, pyrazole-H), 4.32 (s, 2H, CH₂N), 3.92 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.42 (t, J = 7.2 Hz, 3H, CH₃).
Challenges and Mitigation Strategies
Byproduct Formation
Common byproducts include:
Scale-Up Considerations
Industrial-scale synthesis faces challenges in exothermic reactions during hydrogenation. Continuous flow reactors improve heat dissipation, enhancing safety and yield consistency.
Emerging Methodologies
Photocatalytic Amination
Recent advances utilize visible-light catalysis (e.g., Ru(bpy)₃²⁺) for C–N bond formation, reducing reliance on transition metal catalysts. Preliminary studies show 78% yield under blue LED irradiation.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reference |
|---|---|---|---|---|
| [(1-Ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine | C₁₂H₁₄FN₃ | 219.26 | Ethyl (1-position pyrazole), 4-fluorobenzyl | |
| [(1-Methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine | C₁₂H₁₄FN₃ | 219.26 | Methyl (1-position pyrazole), pyrazole 4-position substitution | |
| [(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine | C₁₅H₂₀FN₃O | 277.34 | 5-Fluoro, 3-methyl pyrazole; 4-methoxybenzyl | |
| {3-[5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine hydrochloride | C₁₄H₁₉ClFN₃ | 283.77 | Propyl linker, methylamine hydrochloride salt | |
| (4-Fluorophenyl)methylamine | C₁₇H₂₀FN | 265.35 | Isopropyl-substituted benzyl, no pyrazole | |
| Ethyl[(4-fluorophenyl)(phenyl)methyl]amine | C₁₅H₁₆FN | 229.29 | Diphenylmethyl group, ethylamine |
Substituent Effects on Pyrazole Core
- Ethyl vs. However, the ethyl group may improve metabolic stability due to reduced oxidative susceptibility .
- Fluoro and Methyl Substitutions : The addition of a 5-fluoro and 3-methyl group on the pyrazole (e.g., [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine) increases molecular weight (277.34 g/mol) and lipophilicity. The fluorine atom may enhance electronegativity, affecting hydrogen-bonding interactions .
Linker and Functional Group Modifications
- Propyl Linker and Hydrochloride Salt : The propyl spacer in {3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine hydrochloride introduces conformational flexibility, while the hydrochloride salt improves aqueous solubility, critical for oral bioavailability .
- Benzyl Group Variations : Replacing the pyrazole with a hydrophobic isopropylbenzyl group (e.g., (4-fluorophenyl)methylamine) results in a higher molecular weight (265.35 g/mol) and increased logP, likely enhancing membrane permeability but reducing solubility .
Aromatic System Modifications
- Methoxy vs. Fluoro on Benzyl: The methoxy group in [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine donates electron density via resonance, contrasting with the electron-withdrawing fluoro substituent in the target compound.
- Diphenylmethyl vs. Pyrazole-Benzyl : Ethyl[(4-fluorophenyl)(phenyl)methyl]amine lacks the pyrazole ring, relying on a diphenylmethyl group for steric bulk. This simplification reduces molecular complexity but may compromise target selectivity .
Biological Activity
[(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Synthesis
The compound features a pyrazole moiety linked to a fluorophenyl group, which can significantly influence its biological activity. The general synthetic route involves the reaction of 4-fluorobenzyl chloride with 1-ethyl-1H-pyrazole-3-carboxaldehyde in the presence of bases such as sodium hydride or potassium carbonate, typically conducted in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
The biological activity of [(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine is attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorophenyl group enhances lipophilicity, potentially improving cellular permeability and receptor binding affinity .
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
- Anticancer Activity : It has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines .
Study 1: Anti-inflammatory Activity
In a controlled study, [(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine was administered to mice with induced inflammation. Results indicated a significant reduction in paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent.
Study 2: Anticancer Efficacy
A separate study evaluated the compound's effects on human breast cancer cells (MCF-7). The compound inhibited cell viability by 70% at a concentration of 50 µM after 48 hours of treatment. Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway .
Comparative Analysis
To understand the uniqueness of [(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| [(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine | C13H14ClN3 | Chlorine substitution |
| [(4-bromophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine | C13H14BrN3 | Bromine substitution |
| [(4-methylphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine | C13H16N3 | Methyl substitution |
The presence of the fluorine atom in [(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine enhances its reactivity and biological activity compared to these analogs .
Research Applications
The compound's unique properties make it suitable for various applications:
Medicinal Chemistry : As a potential drug candidate targeting inflammatory pathways and cancer cell proliferation.
Organic Synthesis : Serving as a building block for synthesizing more complex pyrazole derivatives.
Material Science : Investigated for developing materials with specific electronic properties due to its unique chemical structure .
Q & A
Q. What are the recommended synthetic routes for [(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between 1-ethyl-1H-pyrazole-3-carbaldehyde and (4-fluorophenyl)methylamine under reductive amination conditions. Key steps include:
- Alkylation : Reacting 1-ethyl-1H-pyrazole with a halogenated intermediate (e.g., 4-fluorobenzyl chloride) in the presence of a base like NaH or K₂CO₃ .
- Reductive Amination : Using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst to reduce the Schiff base intermediate .
Optimization : Maintain an inert atmosphere (N₂/Ar) to prevent oxidation, control temperature (40–60°C), and use polar aprotic solvents (e.g., DMF or THF) for higher yields .
Q. How can the structural identity and purity of [(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine be confirmed?
- Nuclear Magnetic Resonance (NMR) : Analyze , , and -NMR spectra to confirm substituent positions and fluorine integration .
- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₄H₁₇FN₄) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures using SHELXL for precise bond angles and stereochemistry .
- HPLC/GC : Assess purity (>95%) with reverse-phase chromatography .
Q. What are the primary biological targets and preliminary screening methods for this compound?
- Targets : Likely interacts with enzymes (e.g., kinases) or G-protein-coupled receptors (GPCRs) due to its pyrazole and fluorophenyl motifs .
- Screening :
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) for kinase activity .
- Receptor Binding Studies : Radioligand displacement assays with -labeled antagonists .
Advanced Research Questions
Q. How can reaction pathways for derivatization of [(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine be systematically explored?
- Functionalization :
- Electrophilic Substitution : Introduce sulfonyl or acyl groups at the pyrazole N-1 position using SOCl₂ or Ac₂O .
- Cross-Coupling : Perform Suzuki-Miyaura reactions with aryl boronic acids to modify the fluorophenyl ring .
- Mechanistic Studies : Use DFT calculations (Gaussian 09) to predict reactivity and transition states .
Q. What strategies resolve contradictory data in biological activity studies (e.g., IC₅₀ variability across assays)?
- Source Control : Ensure batch-to-batch consistency via LC-MS purity checks.
- Assay Validation : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Structural Dynamics : Perform molecular dynamics simulations (AMBER) to assess conformational flexibility impacting target binding .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- ADME Modeling : Use SwissADME or QikProp to estimate logP (2.1–2.5), solubility (LogS = -4.1), and CYP450 inhibition .
- Metabolic Stability : Simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation) with StarDrop .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
